Pyridine

Catalog No.
S581120
CAS No.
110-86-1
M.F
C5H5N
M. Wt
79.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridine

CAS Number

110-86-1

Product Name

Pyridine

IUPAC Name

pyridine

Molecular Formula

C5H5N

Molecular Weight

79.10 g/mol

InChI

InChI=1S/C5H5N/c1-2-4-6-5-3-1/h1-5H

InChI Key

JUJWROOIHBZHMG-UHFFFAOYSA-N

SMILES

C1=CC=NC=C1

solubility

greater than or equal to 100 mg/mL at 70.7 °F (NTP, 1992)
Miscible with water @ 20 °C
Miscible with ... alcohol, ether, and petroleum ether, oils and many organic liquids.
1000.0 mg/mL
Solubility in water: freely soluble
Miscible

Synonyms

monopyridine phosphate, pyridine, pyridine cyanate, pyridine dinitrate, pyridine diphosphate, pyridine disulfate, pyridine hydride, pyridine hydride (2:1), pyridine hydrochloride, pyridine ion (1-), hydrogen, pyridine ion (1-), lithium salt, pyridine ion (1-), potassium salt, pyridine ion (1-), sodium salt, pyridine ion (2+), pyridine monohydrate, pyridine monophosphate, pyridine monosulfate, pyridine nitrate, pyridine perbromate, 82Br-labeled, pyridine perchlorate, pyridine perchlorate, 2H-labeled, pyridine phosphate, pyridine phosphate (2:1), pyridine sulfate, pyridine sulfate (2:1), pyridine, hydrogen bromide, pyridine, hydrogen fluoride, pyridine, hydrogen iodide

Canonical SMILES

C1=CC=NC=C1

The exact mass of the compound Pyridine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 70.7° f (ntp, 1992)12.64 m1000 mg/ml at 25 °cmiscible with water @ 20 °cmiscible with ... alcohol, ether, and petroleum ether, oils and many organic liquids.1000.0 mg/mlsolubility in water: freely solublemiscible. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 141574. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. It belongs to the ontological category of mancude organic heteromonocyclic parent in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Chemical Classes -> Benzidines/Aromatic amines. However, this does not mean our product can be used or applied in the same or a similar way.

Pyridine (CAS 110-86-1) is a fundamental heterocyclic aromatic organic compound that serves as a critical solvent, mild base, and nucleophilic catalyst in chemical synthesis. Characterized by an unhindered nitrogen atom with its lone pair in an sp2 hybridized orbital, pyridine offers a distinct combination of intermediate polarity, moderate basicity, and high nucleophilicity. These baseline properties make it a highly functional reagent and solvent in the pharmaceutical and agrochemical industries, particularly for reactions requiring the solubilization of polar substrates, the scavenging of acidic byproducts, or the generation of reactive acylpyridinium intermediates [1]. Unlike stronger aliphatic amines or sterically hindered analogs, pyridine provides a balanced reactivity profile that prevents base-catalyzed degradation while actively driving acyl-transfer and condensation workflows.

Substituting Pyridine with common laboratory bases like Triethylamine (TEA) or sterically hindered analogs like 2,6-Lutidine fundamentally alters reaction mechanics and phase behavior. TEA is a significantly stronger base that lacks nucleophilicity due to steric bulk, and its low polarity prevents the dissolution of highly polar precursors such as nucleosides or carbohydrates [1]. Conversely, while 2,6-Lutidine matches Pyridine's mild basicity, its flanking methyl groups sterically block the nitrogen lone pair, preventing it from acting as a nucleophilic catalyst in acyl transfer reactions [2]. Furthermore, secondary amines like Piperidine cannot be used as direct substitutes in acylation workflows because they irreversibly consume the acylating agent to form stable amides. Therefore, generic substitution compromises either solubility, catalytic turnover, or product stability.

Nucleophilic Reactivity and Catalytic Competence

Pyridine's unhindered nitrogen allows it to act as a highly effective nucleophile, a critical feature for forming reactive intermediates (e.g., N-acylpyridinium salts) in synthesis. Quantitative kinetic studies of nucleophilic attack demonstrate that Pyridine is significantly more reactive than sterically hindered analogs. When compared to 2,6-Lutidine (2,6-dimethylpyridine), Pyridine exhibits a nucleophilic reaction rate that is approximately 2.0 log units higher[1]. This 100-fold increase in nucleophilicity confirms that while both compounds are mild bases, only Pyridine can efficiently drive nucleophilic catalysis.

Evidence DimensionNucleophilic reaction rate (log k)
Target Compound DataBaseline unhindered reactivity
Comparator Or Baseline2,6-Lutidine (~2.0 log units less reactive)
Quantified Difference100-fold (2.0 log units) higher nucleophilic reactivity for Pyridine
ConditionsKinetics of reactions with methyl perchlorate in water/methanol

Buyers must select Pyridine over 2,6-Lutidine when the process requires a nucleophilic catalyst for acyl transfer, rather than just a passive proton sponge.

Mild Acid Scavenging to Prevent Base-Catalyzed Degradation

Because the nitrogen lone pair in Pyridine resides in an sp2 hybridized orbital, it is held closer to the nucleus, resulting in a much weaker base compared to aliphatic amines with sp3 hybridized nitrogen. The conjugate acid of Pyridine has a pKa (pKaH) of approximately 5.2, whereas Triethylamine (TEA) has a pKaH of 10.7, and Piperidine has a pKaH of 11.0 [1]. This means Pyridine is over 5 orders of magnitude less basic than TEA. This mild basicity is sufficient to neutralize generated HCl (forming pyridinium chloride) without inducing unwanted base-catalyzed side reactions such as epimerization, elimination, or substrate degradation.

Evidence DimensionConjugate acid pKa (pKaH)
Target Compound DatapKaH ≈ 5.2
Comparator Or BaselineTriethylamine (pKaH ≈ 10.7)
Quantified Difference>100,000x (5.5 pKa units) weaker base than TEA
ConditionsStandard aqueous pKa measurements

Procuring Pyridine ensures effective acid scavenging in sensitive syntheses where stronger aliphatic bases would destroy the product or reduce enantiomeric purity.

Solvating Power for Polar Precursors

In addition to its role as a reagent, Pyridine is frequently procured as a reaction solvent due to its ability to dissolve highly polar, hydrogen-bonding substrates. Pyridine possesses a dielectric constant of 12.3 to 13.3 at 25 °C. In stark contrast, Triethylamine has a dielectric constant of only 2.42, and Tetrahydrofuran (THF) is 7.58 [1]. This significantly higher polarity allows Pyridine to maintain homogeneous reaction mixtures for complex polar molecules like carbohydrates, nucleosides, and peptides, which would crash out of solution in low-polarity aliphatic amine or ether solvents.

Evidence DimensionDielectric Constant (ε)
Target Compound Dataε = 12.3 - 13.3
Comparator Or BaselineTriethylamine (ε = 2.42)
Quantified Difference>5x higher dielectric constant than TEA
ConditionsPure liquid at 20-25 °C

Pyridine serves as a highly effective dual-purpose solvent and base for workflows requiring the complete dissolution of highly polar pharmaceutical intermediates.

Nucleoside and Carbohydrate Acylation

Pyridine is a highly effective solvent and catalyst for the O-acylation of highly polar substrates like nucleosides and sugars. Its high dielectric constant ensures complete dissolution of the polar precursors, while its unhindered nitrogen acts as a nucleophilic catalyst to form reactive N-acylpyridinium intermediates, outperforming non-polar, non-nucleophilic bases like Triethylamine [1].

Mild Acid Scavenging in Sensitive Syntheses

In dehydrohalogenation and sulfonylation workflows where the substrate is prone to base-catalyzed degradation, epimerization, or elimination, Pyridine is procured as a mild acid scavenger. Its low pKaH (~5.2) safely neutralizes acidic byproducts without the destructive over-basification associated with strong aliphatic amines like Piperidine or Triethylamine [2].

Synthesis of Quaternary Pyridinium Salts

Pyridine is directly procured as a precursor for the manufacture of phase-transfer catalysts, antimicrobial agents (e.g., cetylpyridinium chloride), and specialized ionic liquids. Its lack of steric hindrance around the nitrogen atom allows for rapid and complete nucleophilic substitution with alkyl halides, a process that is severely bottlenecked in sterically hindered analogs like 2,6-Lutidine [3].

Physical Description

Pyridine appears as a clear colorless to light yellow liquid with a penetrating nauseating odor. Vapors are heavier than air. Toxic by ingestion and inhalation. Combustion produces toxic oxides of nitrogen.
Liquid
Colorless to yellow liquid with a nauseating, fish-like odor; [NIOSH]
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless to yellow liquid with a nauseating, fish-like odor.

Color/Form

Colorless to yellow liquid.

XLogP3

0.7

Hydrogen Bond Acceptor Count

1

Exact Mass

79.042199164 g/mol

Monoisotopic Mass

79.042199164 g/mol

Boiling Point

239 °F at 760 mmHg (NTP, 1992)
115.2-115.3 °C
115.00 to 116.00 °C. @ 760.00 mm Hg
115 °C
240 °F

Flash Point

68 °F (NTP, 1992)
20 °C
68 °F (CLOSED CUP)
20 °C (closed cup)
20 °C c.c.
68 °F

Heavy Atom Count

6

Taste

AMINE TASTE

Vapor Density

2.72 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
0.982 (AIR= 1)
Relative vapor density (air = 1): 2.73
2.72

Density

0.983 at 68 °F (USCG, 1999) - Less dense than water; will float
0.98272 @ 20 °C/4 °C
Relative density (water = 1): 0.98
0.983 at 68 °F
0.98

LogP

0.65 (LogP)
0.65
log Kow = 0.65

Odor

Sharp, nauseating
Burnt, sickening
Nauseating fish-like odor.

Odor Threshold

Odor Threshold Low: 0.23 [mmHg]
Odor Threshold High: 1.9 [mmHg]
Detection odor threshold from AIHA (mean = 0.66 ppm)
Water odor threshold: 0.95 mg/l; Air odor threshold: 0.17 ul/l; Odor safety class: B. B= 50-90% of distracted persons perceive warning of TLV.
Odor detection in water is 8.20x10+1 ppm; chemically pure
Odor recognition in air is 2.10x10-2 ppm; chemically pure
0.01 mg/cu m (odor low); 15.00 mg/cu m (odor high)
... Studies in normal adults having no known nasal pathology and no significant industrial exposure show that the threshold for detecting pyridine ranges from 0.04 to 20 ppm. ...

Decomposition

When pyridine is heated to decomposition, cyanide fumes are released.
Pyridine causes maleic anhydride to decompose exothermally.

Melting Point

-44 °F (NTP, 1992)
-41.6 °C
-42 °C
-44 °F

UNII

NH9L3PP67S

Related CAS

25013-01-8
15598-34-2 (perchlorate)
18820-82-1 (hydrobromide)
32001-55-1 (hydrofluoride)
543-54-4 (monosulfate)
628-13-7 (hydrochloride)

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation]

Vapor Pressure

18 mmHg at 68 °F ; 20 mmHg at 77 °F (NTP, 1992)
20.8 [mmHg]
20.8 mm Hg @ 25 °C
Vapor pressure, kPa at 20 °C: 2.0
16 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

110-86-1

Absorption Distribution and Excretion

Pyridine is absorbed from the gastrointestinal tract, through the skin, and by inhalation. Part of the absorbed pyridine is excreted in the urine unchanged and a smaller portion is methylated at the N position.
Elimination of pyridine is biphasic in nature, the 1st phase being more prolonged for pyridine and beta-picoline than for alpha- or gamma-picoline.
Uptake by tissues /in rats/ following ip admin of pyridine increased with dosage. Elimination occurred in 2 phases and the duration of these phases was also dose dependent.
IP ADMIN TO MICE, HAMSTERS, RATS, GUINEA PIGS, RABBITS, & FERRETS RESULTED IN URINARY EXCRETION OF PYRIDINE N-OXIDE WHICH RANGED FROM 10% IN RATS TO APPROX 40% IN MICE & GUINEA PIGS.
For more Absorption, Distribution and Excretion (Complete) data for PYRIDINE (11 total), please visit the HSDB record page.

Metabolism Metabolites

8 ANIMAL SPECIES N-METHYLATED PYRIDINE WHICH WAS EXTENSIVE (20-40% DOSE) IN CAT, GUINEA PIG, GERBIL, RABBIT, & HAMSTER, BUT LOW (5-12% DOSE) IN RAT, MOUSE, & 2 HUMAN VOLUNTEERS. PATTERN OF N-METHYLATION SIMILAR FROM ORAL & IP ROUTES IN RATS & GUINEA PIGS & WAS DOSE-DEPENDENT.
PART IS EXCRETED IN URINE ... IN FORM OF ITS CHIEF METABOLITE, N-METHYLPYRIDINIUM HYDROXIDE. PYRIDINE IS EXAMPLE OF METHYLATION PROCESS OF METABOLISM ... CONFINED TO SOME HETEROCYCLIC COMPOUNDS ... THIS OCCURS, WITH PYRIDINE, ONLY IN SOME ANIMALS ... MICE, BUT NOT IN RATS ... IN RABBITS ONLY TRACES OF 3-HYDROXY PYRIDINE ARE EXCRETED.
An organism capable of growth on pyridine was isolated from soil by enrichment culture techniques and identified as Micrococcus luteus. The organism oxidized pyridine for energy and released nitrogen contained in the pyridine ring as ammonium. Cell extracts of M luteus could not degrade pyridine, 2-, 3-, or 4-hydroxypyridines or 2,3-dihydroxypyridine, regardless of added cofactors or cell particulate fraction. The organism had a NAD-linked succinate-semialdehyde dehydrogenase which was induced by pyridine. Cell extracts of M luteus had constitutive amidase activity, and washed cells degraded formate and formamide without a lag. ... The results provide new evidence that the metabolism of pyridine by microorganisms does not require initial hydroxylation of the ring and that permeability barriers do not account for the extremely limited range of substrate isomers used by pyridine degraders.
The oxidative metabolism of pyridine was studied in vitro. Normal human liver, lung, and kidney tissue /were/ obtained from ten persons ... and liver tissue from male Fischer 344 rats. ... The primary metabolites identified were 2-pyridone, 4-pyridone, and pyridine-N-oxide (PNO). Human liver and kidney microsomes formed these metabolites at rates of 154 to 275 pmol/min/mg. Liver microsomes from one subject formed 3-hydroxypyridine-N-oxide at a rate of 133 pmol/min/mg. The formation of 4-pyridone was significantly greater in liver microsomes from the males than from the females. Human lung microsomes formed 2-pyridone, 4-pyridone, and pyridine-N-oxide at rates of 63 to 110 pmol/min/mg. The rates of formation of 2-pyridone, 4-pyridone, and pyridine-N-oxide by rat liver microsomes ranged from 17 to 61 pmol/min/mg. Incubation of human liver microsomes under the nitrogen and carbon monoxide atmosphere and in the presence of metyrapone reduced pyridine metabolism by 54, 34, and 20%, respectively. SKF-525A, allopurinol, and n-octylamine did not signifiantly affect pyridine metabolism. Human and rat liver cytosol did not metabolize pyridine. /Results suggest/ that human liver, kidney, and lung microsomes and rat liver microsomes can metabolize pyridine under aerobic conditions in the presence of a NADPH generating system. The cytochrome p450 monooxygenase system appears to be responsible for the metabolism of pyridine by human liver microsomes.
For more Metabolism/Metabolites (Complete) data for PYRIDINE (7 total), please visit the HSDB record page.

Wikipedia

Pyridine
Polyvinylpyrrolidone

Biological Half Life

Whole body: less than 24 hours; [TDR, p. 1062]

Use Classification

Chemical Classes -> Benzidines/Aromatic amines
Fragrance Ingredients
Hazard Classes and Categories -> Flammable - 3rd degree

Methods of Manufacturing

REACTION OF ACETALDEHYDE, AMMONIA, AND FORMALDEHYDE IN THE PRESENCE OF A CATALYST SUCH AS AN OXIDE OR A PHOSPHATE OF A TRI OR TETRAVALENT METAL AT 250-500 °C AND ATMOSPHERIC PRESSURE; NATURAL PYRIDINE IS DERIVED IN ISOLATED FORM FROM COKING OPERATIONS.
BY EXTRACTION FROM LOWER-BOILING FRACTIONS OF TAR DISTILLATES AFTER REMOVAL OF TAR ACIDS BY SULFURIC ACID & PURIFICATION BY DISTILLATION WITH LIME ... .
MOST COMMERCIAL PYRIDINE IS OBTAINED BY DISTILLATION FROM CRUDE COAL TAR ... . INCREASED DEMAND FOR HIGH-PURITY PYRIDINE HAS LED TO ... SYNTHESIZING IT FROM ACETYLENE, FORMALDEHYDE, HEMIMETHYLAL & AMMONIA.
Pyridine and pyridine derivatives are made from paraldehyde and aqueous ammonia, in the presence of a catalyst, at elevated temperatures.
Vapor phase reaction of acrolein with ammonia, in the presence of a dehydration catalyst, produces high yields of beta-picoline and pyridine in a ratio of approximately 2:1.

General Manufacturing Information

Synthetic Dye and Pigment Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Pharmaceutical and Medicine Manufacturing
All Other Chemical Product and Preparation Manufacturing
Services
All Other Basic Organic Chemical Manufacturing
Wholesale and Retail Trade
Pyridine: ACTIVE

Analytic Laboratory Methods

Small concentrations /of pyridine/ can be measured with UV spectrophotometry at 256 nm after collection in alcohol. Ultraviolet adsorption, gas chromatographic, liquid chromatographic techniques can also be used, as well as a portable infrared analyzer.
Pyridine and its derivatives in water and sediment were determined by gas chromatography. Recovery was 95, 90, and 84% from purified water, river water, and sediment, respectively. The detection limit was 0.001 mg/l water and 0.01 mg/l sediment. /Pyridine and its derivatives/
NIOSH Method 1613. Pyridine: using gas chromatography method with flame ionization detection. LOD = 0.02 mg/sample.
EAD Method 1625. Semivolatile Organic Compounds by Isotope Dilution GCMS. Detection limit - 10.0 ug/l.
For more Analytic Laboratory Methods (Complete) data for PYRIDINE (8 total), please visit the HSDB record page.

Clinical Laboratory Methods

Pyridine can be separated from biological liquids after injection into packed gas-chromatographic columns or in a closed vessel or by controlled temperature diffusion from the liquid phase into the air above the sample (head space), using a flame ionization detector. Pyridine has a relative retention time of 6.08 min.

Storage Conditions

OUTSIDE OR DETACHED STORAGE IS PREFERABLE. ISOLATE FROM POWERFUL OXIDIZING MATERIALS AND ACIDS.
Mixtures with formamide + iodine + sulfur trioxide are storage hazards, releasing carbon dioxide & sulfuric acid.

Stability Shelf Life

Mixtures with formamide + iodine + sulfur trioxide are storage hazards, releasing carbon dioxide & sulfuric acid.

Dates

Last modified: 08-15-2023
Tomas et al. Mutual modulation between membraneembedded receptor clustering and ligand binding in lipid membranes. Nature Chemistry, doi: 10.1038/nchem.892, published online 7 November 2010 http://www.nature.com/nchem
Westerhaus et al. Heterogenized cobalt oxide catalysts for nitroarene reduction by pyrolysis of molecularly defined complexes. Nature Chemistry, doi: 10.1038/nchem.1645, published online 12 May 2013 http://www.nature.com/nchem
Zhang et al. A directive Ni catalyst overrides conventional site selectivity in pyridine C-H alkenylation. Nature Chemistry, DOI: 10.1038/s41557-021-00792-1, published online 11 October 2021
Ghiazza et al. Deaminative chlorination of aminoheterocycles. Nature Chemistry, DOI: 10.1038/s41557-021-00812-0, published online 16 December 2021

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